molecular formula C9H9F3O B3055961 2-Methyl-5-(trifluoromethyl)anisole CAS No. 681035-94-9

2-Methyl-5-(trifluoromethyl)anisole

Cat. No.: B3055961
CAS No.: 681035-94-9
M. Wt: 190.16
InChI Key: WHKKNAFVYPYSSU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)anisole is an organic compound characterized by the presence of a trifluoromethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)anisole typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like zinc amalgam in hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound typically yields para-bromo derivatives .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)anisole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The methoxy group can also play a role in stabilizing intermediates during chemical reactions .

Comparison with Similar Compounds

Uniqueness: The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile compound for various chemical transformations .

Properties

IUPAC Name

2-methoxy-1-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-3-4-7(9(10,11)12)5-8(6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKNAFVYPYSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666838
Record name 2-Methoxy-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681035-94-9
Record name 2-Methoxy-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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